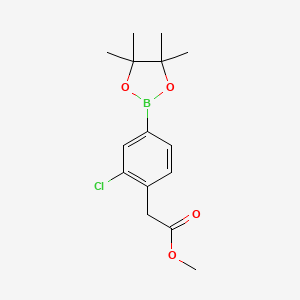

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

Descripción general

Descripción

“Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate” is a chemical compound with the formula C15H20BClO4 . It is commonly used in the pharmaceutical and chemical industries .

Synthesis Analysis

The compound can be synthesized through a five-step substitution reaction . The process involves the use of potassium acetate, water, dimethyl sulfoxide, and bis(pinacol)diborane . The yield of this synthesis process is approximately 83% .Molecular Structure Analysis

The molecular structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis

The compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its water solubility is moderately soluble with a Log S (SILICOS-IT) of -5.08 .Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis

- Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is studied for its synthesis, crystal structure, and density functional theory (DFT) analysis. This compound is obtained through a three-step substitution reaction and its structure is confirmed by various spectroscopy methods and X-ray diffraction. The study provides insights into the molecular structures and physicochemical properties of such compounds (Huang et al., 2021).

Design and Synthesis for Potential HGF-mimetic Agents

- Boron-containing derivatives of this compound are synthesized and evaluated for their potential as Hepatocyte Growth Factor (HGF)-mimetic agents. This involves complex reactions and the biological activities of the synthetic compounds are under evaluation (Das, Tang, & Sanyal, 2011).

Vibrational Properties and Crystallography

- The compound's vibrational properties and crystal structures are studied using spectroscopy and X-ray diffraction. Density functional theory calculations are performed for comparative analysis, providing insights into its vibrational absorption bands and molecular structure (Wu, Chen, Chen, & Zhou, 2021).

Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives

- The compound is used in the synthesis of derivatives with inhibitory activity against serine proteases, exploring the interaction of these compounds with biological targets. This research highlights the potential pharmaceutical applications of such compounds (Spencer et al., 2002).

Fungicidal Activity Studies

- The compound is used in synthesizing derivatives that exhibit fungicidal activity against certain pathogens. This application is critical in agriculture and plant protection (Liu et al., 2014).

Hydrogen Peroxide Vapor Detection

- It is involved in the synthesis of organic thin-film fluorescence probes for detecting hydrogen peroxide vapor, a crucial component in explosives detection (Fu et al., 2016).

Polyfluorene Nanoparticles for Fluorescence Brightness

- The compound is utilized in the synthesis of polyfluorene nanoparticles, which exhibit bright fluorescence emissions. This application is significant in the field of materials science, particularly for imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).

Cytotoxicity and Cellular Uptake Studies

- Studies involving boronated phosphonium salts containing this compound focus on their cytotoxicity and cellular uptake. This research is crucial in understanding the potential medical applications, especially in cancer therapy (Morrison et al., 2010).

Synthesis and Characterization of Various Derivatives

- Various derivatives of this compound are synthesized and characterized, exploring its potential in different scientific applications, ranging from structural analysis to potential therapeutic uses (Liao, Liu, Wang, & Zhou, 2022).

Herbicidal Activity Analysis

- Its derivatives are analyzed for herbicidal activity, demonstrating its utility in agricultural science and pest management (Zhou, Xue, Wang, & Qu, 2010).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BClO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIQMJIVHOIJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(2,4-dichlorobenzyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1456407.png)

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)